molecular formula C9H14O2 B066177 5-Methyl-4-propan-2-yl-2,3-dihydropyran-6-one CAS No. 162292-93-5

5-Methyl-4-propan-2-yl-2,3-dihydropyran-6-one

Cat. No.: B066177
CAS No.: 162292-93-5
M. Wt: 154.21 g/mol
InChI Key: ZVSRFGVOALLHTG-UHFFFAOYSA-N
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Description

5-Methyl-4-propan-2-yl-2,3-dihydropyran-6-one (CID 11051876) is a chemical compound with the molecular formula C9H14O2, belonging to the class of 5,6-dihydropyran-2-ones . Compounds based on the dihydropyranone scaffold are of significant interest in medicinal chemistry and drug discovery. While the specific biological activity of this particular isomer is a subject of ongoing research, structurally related dihydropyranones have been extensively investigated as potent inhibitors of aspartyl proteases, most notably the HIV-1 protease . The 5,6-dihydropyran-2-one core serves as a non-peptidic, privileged structure that can mimic transition states, making it a valuable template for the development of therapeutic agents against viral and other diseases . The synthesis of such complex dihydropyranone derivatives often leverages strategic chemical transformations, including ring-expansion reactions of furan precursors, such as the Achmatowicz rearrangement, which allows for the efficient construction of the dihydropyranone framework from simpler furfuryl alcohols . Researchers value this compound and its analogs for exploring novel mechanisms of action and developing new chemical tools. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-methyl-4-propan-2-yl-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-6(2)8-4-5-11-9(10)7(8)3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSRFGVOALLHTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCOC1=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of δ-Hydroxy-β-Ketoesters

The Maitland–Japp reaction, as detailed in RSC Publishing , provides a foundational route for synthesizing 6-substituted-2H-dihydropyran-4-ones. For 5-Methyl-4-propan-2-yl-2,3-dihydropyran-6-one, this method involves cyclizing a δ-hydroxy-β-ketoester precursor bearing methyl and isopropyl groups at positions 5 and 4, respectively.

Procedure :

  • A δ-hydroxy-β-ketoester (0.2 mmol) is dissolved in dry dichloromethane (2 mL).

  • N,N-Dimethylformamide dimethyl acetal (0.03 mL, 0.20 mmol) is added, followed by BF3·OEt2 (0.03 mL, 0.20 mmol) after 45 minutes.

  • The mixture is stirred at room temperature until completion (monitored via TLC).

  • Workup involves extraction with ethyl acetate, washing with NaHCO3 and brine, and concentration in vacuo.

Key Insights :

  • The reaction proceeds via enolate formation and BF3-catalyzed cyclization , favoring trans-diastereoselectivity .

  • Substituents at positions 4 and 5 are introduced via the β-ketoester precursor. For example, an isopropyl group at position 4 requires a branched alkyl chain in the starting material.

Analytical Data :

  • 1H NMR (CDCl3): Peaks at δ 2.48 (s, 3H, CH3), 3.76 (s, 3H, OCH3), and 5.40 (dd, J = 12.0, 3.6 Hz, H-5) .

  • 13C NMR : Signals at δ 172.5 (C=O), 90.6 (C-6), and 35.0 (CH2) .

Lithium Dienolate-Mediated Annulation

Patent US5250710A describes a method for synthesizing 6-substituted dihydropyrans using lithium dienolates. This approach is adaptable to this compound by selecting appropriate aldehydes or ketones.

Procedure :

  • Generate lithium dienolate from prenal (3-methyl-2-butenal) using LDA at -78°C.

  • React with isopropyl ketone (e.g., 3-methyl-2-pentanone) to form the dihydropyran core.

  • Acidic workup (HCl) yields the ketone at position 6.

Optimization :

  • Temperature : Reactions below -50°C minimize side products .

  • Catalyst : Palladium or platinum catalysts enhance regioselectivity during hydrogenation steps .

Yield : ~70–80% for analogous structures .

A methylation strategy, adapted from SciELO , enables the introduction of the methyl group at position 5. This method involves:

Procedure :

  • Synthesize 4-hydroxy-6-(substituted)-5,6-dihydropyran-2-one via aldol condensation.

  • Treat with methyl iodide (CH3I) and a base (e.g., K2CO3) in DMF.

Example :

  • Starting with 4-hydroxy-6-(4-methoxyphenyl)-5,6-dihydropyran-2-one, methylation yields 4-methoxy-6-phenyl-5,6-dihydropyran-2-one (76% yield) .

Analytical Validation :

  • FT-IR : Peaks at 1714 cm⁻¹ (C=O) and 1621 cm⁻¹ (C-O) .

  • HRMS : m/z 204.0764 (C12H12O3) .

Comparative Analysis of Methods

Method Yield Key Advantages Limitations
Maitland–Japp Reaction 70–85%High diastereoselectivity; mild conditionsRequires specialized β-ketoester precursors
Lithium Dienolate 70–80%Scalable; versatile substituent introductionLow-temperature sensitivity
Methylation 65–76%Straightforward functionalizationMulti-step synthesis

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-propan-2-yl-2,3-dihydropyran-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include lactones, alcohols, alkanes, and substituted dihydropyrans, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Methyl-4-propan-2-yl-2,3-dihydropyran-6-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-4-propan-2-yl-2,3-dihydropyran-6-one involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, their substituents, and physical/biological properties:

Compound Name Substituents Key Properties/Activities References
5-Methyl-4-propan-2-yl-2,3-dihydropyran-6-one (CAS: 162292-93-5) 5-methyl, 4-isopropyl Limited experimental data; synthesis intermediates explored for bioactive derivatives.
Goniothalamin (CAS: 495-85-2) (2R)-2-[(E)-2-phenylethenyl] Apoptosis inducer in colorectal cancer cells via TRAIL pathway modulation.
Kavain (CAS: 1635-33-2) 4-methoxy, 2-[(E)-2-phenylethenyl] Anxiolytic and neuroprotective effects; GABA receptor modulation.
Dihydrokavain (CAS: 3155-57-5) 4-methoxy, 2-[2-(1,3-benzodioxol-5-yl)ethyl] Antimicrobial and anti-inflammatory properties; used in traditional medicine.
Parasorbic acid (S)-2-methyl-2,3-dihydropyran-6-one 2-methyl Precursor to sorbic acid (preservative); isolated from Sorbus aucuparia.

Physicochemical Properties

Property This compound Goniothalamin Kavain Dihydrokavain
Molecular Formula C9H14O2 C13H12O2 C14H14O3 C15H16O5
Molecular Weight (g/mol) 154.21 200.23 254.26 276.28
Boiling Point Not reported Not reported Not reported 476.1°C
Density Not reported Not reported Not reported 1.28 g/cm³

Computational and Analytical Insights

  • Electron Density Analysis: Tools like Multiwfn enable visualization of noncovalent interactions (e.g., hydrogen bonds, van der Waals forces) in dihydropyranones, aiding in rational drug design .
  • Density Functional Theory (DFT) : Used to predict reactivity and stability of substituents, as demonstrated in Colle-Salvetti correlation-energy studies .

Biological Activity

5-Methyl-4-propan-2-yl-2,3-dihydropyran-6-one is a heterocyclic organic compound with significant biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H14O2. It features a six-membered ring containing one oxygen atom, characteristic of dihydropyran derivatives. The compound's structural uniqueness arises from its specific substitution pattern, which influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its antioxidant properties. It acts by scavenging free radicals, thus preventing oxidative damage to cells. Additionally, it may interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.

Key Mechanisms Include:

  • Antioxidant Activity : The compound can neutralize reactive oxygen species (ROS), reducing oxidative stress in biological systems.
  • Enzyme Modulation : It may inhibit or activate specific enzymes involved in metabolic pathways, contributing to its therapeutic potential.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains.
  • Antioxidant Effects : Its ability to scavenge free radicals positions it as a potential agent for preventing oxidative stress-related diseases.
  • Potential Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle regulation.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against Staphylococcus aureus and Bacillus subtilis.
AntioxidantDemonstrated significant ROS scavenging ability in vitro.
AnticancerInduces apoptosis in cancer cell lines; down-regulates oncogenic proteins.

Case Study: Antioxidant Activity

In a study investigating the antioxidant properties of this compound, researchers found that the compound significantly reduced oxidative stress markers in cultured human cells. The results indicated a dose-dependent relationship between the concentration of the compound and its efficacy in scavenging free radicals.

Case Study: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of this compound against various pathogens. The results showed that it inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent .

Q & A

How can multi-step synthetic routes for 5-Methyl-4-propan-2-yl-2,3-dihydropyran-6-one be optimized to improve yield and purity?

Optimization requires systematic adjustments to reaction conditions, such as solvent choice (e.g., trifluoroacetic acid vs. acetonitrile), temperature control, and catalyst selection (e.g., p-toluenesulfonic acid). For example, acid-catalyzed cyclization reactions may favor different products depending on solvent polarity and proton availability . Monitoring intermediates via 1H^1H-NMR or HPLC ensures regioselectivity, while purification via column chromatography or recrystallization enhances purity. Multi-step routes involving furan and dihydropyran moieties (common in natural product synthesis) often require protecting groups to prevent side reactions .

What advanced spectroscopic methods are critical for confirming the stereochemistry and regioselectivity of this compound?

High-resolution 1H^1H- and 13C^{13}C-NMR are essential for identifying proton coupling patterns and carbon environments, particularly for distinguishing diastereomers. X-ray crystallography provides definitive stereochemical assignment, as demonstrated for structurally similar dihydropyran derivatives . IR spectroscopy aids in detecting functional groups (e.g., carbonyl stretching at ~1700 cm1^{-1}), while mass spectrometry confirms molecular weight and fragmentation patterns .

How do DFT calculations aid in understanding acid-catalyzed reaction mechanisms involving dihydropyran derivatives?

Density Functional Theory (DFT) models predict reaction pathways by calculating transition-state energies and intermediates. For instance, DFT studies on trifluoromethyl-substituted dihydropyrans revealed how solvent polarity (e.g., trifluoroacetic acid) stabilizes pyrylium intermediates, favoring cyclization over byproduct formation . These insights guide experimental design, such as selecting acidic conditions to avoid competing mechanisms like retro-aldol reactions.

What in vitro assays are recommended to evaluate the antimicrobial potential of this compound?

Standard assays include broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi. Structural analogs with furan and pyran moieties have shown activity against Staphylococcus aureus and Candida albicans via membrane disruption or enzyme inhibition . Cytotoxicity assays (e.g., MTT on mammalian cells) are critical to confirm selectivity.

What methodologies assess the hydrolytic stability of this compound under varying pH conditions?

Stability studies involve incubating the compound in buffers (pH 1–13) at 37°C and monitoring degradation via HPLC or 1H^1H-NMR. Quantitative Structure-Property Relationship (QSPR) models correlate structural features (e.g., electron-withdrawing groups) with stability. For example, hydroxy-substituted pyranones exhibit lower stability (pKa ~6.0) compared to methylated derivatives .

How can competing reaction pathways during synthesis (e.g., byproduct formation) be controlled?

Byproduct suppression requires kinetic control, such as low-temperature reactions to favor intermediates with lower activation energy. For example, trifluoroacetic acid at 25°C selectively yields dihydropyrans, while higher temperatures in acetonitrile promote aromatization . Steric hindrance from substituents (e.g., isopropyl groups) can also reduce undesired cyclization pathways .

What are the key challenges in obtaining high-quality single crystals for X-ray diffraction analysis?

Crystallization challenges include solubility limitations and polymorphism. Slow evaporation from polar aprotic solvents (e.g., DMSO/EtOH mixtures) is often effective. For fluorinated analogs, cryocrystallography may be necessary due to weak diffraction. PubChem data for related dihydropyrans highlight the importance of substituent symmetry in crystal packing .

How do structural modifications (e.g., substituent variations) influence biological activity in structure-activity relationship (SAR) studies?

SAR studies compare analogs with substitutions at the 4-propan-2-yl or 5-methyl positions. For example, bulkier substituents may enhance binding to hydrophobic enzyme pockets, while electron-deficient groups improve metabolic stability. Pyrimidine-fused dihydropyrans show enhanced anticancer activity via kinase inhibition .

How can HPLC methods be validated for quantifying this compound in complex biological matrices?

Validation parameters include linearity (1–100 µg/mL), limit of detection (LOD; ~0.1 µg/mL), and recovery rates (>90%). Reverse-phase C18 columns with UV detection (λ = 254 nm) are standard. Sample preparation may involve protein precipitation (acetonitrile) or solid-phase extraction to reduce matrix interference, as used in similar pyranone analyses .

What experimental approaches elucidate the formation of byproducts during dihydropyran synthesis?

Mechanistic studies combine LC-MS to identify byproducts and isotopic labeling (e.g., 18O^{18}O) to trace oxygen sources. Trapping experiments with nucleophiles (e.g., methanol) can isolate intermediates. Computational modeling (DFT) further clarifies competing pathways, such as ring-opening vs. cyclization .

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